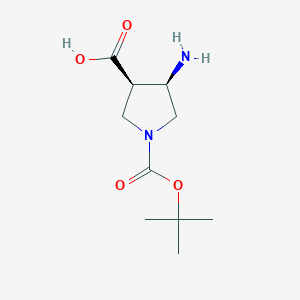

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is often used as a building block in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.

Properties

IUPAC Name |

(3R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQJCAMJAGJCSX-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333226 | |

| Record name | (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492462-02-9, 1021428-21-6 | |

| Record name | (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(3R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of Carboxylic Acid: The carboxylic acid group is introduced through various methods, including oxidation or hydrolysis of ester intermediates.

Chiral Resolution: The desired (3R,4R) configuration is achieved through chiral resolution techniques or asymmetric synthesis.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, ureas, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active peptides and proteins.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

(3S,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid: This is the enantiomer of the compound and has different biological activities.

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: This compound has a different position of the carboxylic acid group, leading to distinct chemical properties.

Uniqueness

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

Biological Activity

(3R,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, often referred to as Boc-pyrrolidine, is a chiral compound with significant implications in organic synthesis and pharmaceutical research. Its structure features a pyrrolidine ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in the synthesis of various bioactive molecules. This article explores the biological activities associated with this compound, including its antiviral properties and potential applications in drug development.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 218.26 g/mol

- CAS Number : 1021428-21-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its derivatives, particularly those containing β-amino acid moieties. These derivatives have shown promising biological activities, including:

Neuraminidase Inhibition

A study highlighted the development of neuraminidase inhibitors derived from β-amino acid heterocycles. The compound A-87380, closely related to this compound, showed moderate activity against neuraminidase, suggesting that modifications to the pyrrolidine structure can enhance antiviral efficacy .

| Compound | Activity | IC50 (μM) |

|---|---|---|

| A-87380 | Neuraminidase Inhibitor | 50 |

| A-192558 | Neuraminidase Inhibitor | Not specified |

Antiviral Efficacy Against Tobacco Mosaic Virus

In vivo studies demonstrated that certain derivatives exhibited higher antiviral activities against tobacco mosaic virus compared to existing commercial agents. For example, compounds derived from the pyrrolidine structure showed curative activities ranging from 55% to 69% at concentrations of 500 μg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The Boc group provides steric protection that allows selective reactions at other functional sites. Its chiral nature enables stereospecific interactions within biological systems, influencing its pharmacological properties .

Comparison with Similar Compounds

The compound can be compared to other similar structures such as:

| Compound | Structure | Notable Activity |

|---|---|---|

| (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Piperidine ring instead of pyrrolidine | Varies |

| (3R,4R)-4-Amino-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid | Azetidine ring | Varies |

These comparisons highlight the unique properties of Boc-pyrrolidine due to its specific ring structure and chiral centers.

Q & A

Q. Advanced Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups).

- X-ray Diffraction : Resolve absolute configuration; SHELXL refinement is standard for small molecules .

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]⁺ expected at m/z 230.26).

Purity is assessed via HPLC (≥95% area), with attention to diastereomer peaks .

How can conflicting biological activity data in structure-activity relationship (SAR) studies be systematically addressed?

Q. Advanced Research Focus

- Substituent Scanning : Replace the 3-hydroxyphenyl or methoxy groups (see analogs in ) to isolate electronic vs. steric effects.

- Binding Assays : Use SPR or ITC to quantify interactions with targets (e.g., enzymes, receptors).

- Molecular Dynamics : Simulate ligand-protein docking to identify critical hydrogen bonds (e.g., carboxylic acid interactions).

Discrepancies in IC₅₀ values may arise from assay conditions; standardize buffer pH and temperature .

How can researchers resolve contradictions in reported synthetic yields for similar pyrrolidine derivatives?

Q. Advanced Research Focus

- Controlled Replication : Reproduce reactions under inert atmospheres (N₂/Ar) to exclude moisture/O₂ sensitivity.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-Boc protection or ring-opening).

- Kinetic Studies : Vary reaction times and monitor intermediates via in-situ IR.

and highlight yield variations due to phenyl substituent electronics; electron-withdrawing groups (e.g., -CF₃) may slow cyclization .

What methodologies are effective for analyzing the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- pH Stability Profiling : Incubate in buffers (pH 1–10) and track degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition (Boc group degrades ~150°C).

- Metabolic Stability : Use liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., pyrrolidine ring).

Stability contradictions in literature often stem from excipient interactions in formulations; use forced degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.